molecular formula C14H14O2S B11864806 4-(Naphthalen-2-ylthio)butanoic acid CAS No. 5324-80-1

4-(Naphthalen-2-ylthio)butanoic acid

Cat. No.: B11864806
CAS No.: 5324-80-1
M. Wt: 246.33 g/mol
InChI Key: USLILDKIEMDZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-2-ylthio)butanoic acid (CAS 5324-80-1) is a sulfur-containing derivative of butanoic acid, characterized by a naphthalene ring attached via a thioether linkage to the fourth carbon of the butanoic acid chain. Its molecular formula is C₁₄H₁₄O₂S, with a molecular weight of 262.32 g/mol . Its thioether group enhances stability compared to oxygen-based ethers, while the naphthalene ring contributes to π-π stacking interactions in supramolecular chemistry .

Properties

CAS No.

5324-80-1

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-naphthalen-2-ylsulfanylbutanoic acid

InChI

InChI=1S/C14H14O2S/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,15,16)

InChI Key

USLILDKIEMDZFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylthio)butanoic acid typically involves the reaction of 2-naphthalenethiol with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where 2-naphthalenethiol reacts with a butanoic acid halide (such as butanoyl chloride) in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(Naphthalen-2-ylthio)butanoic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the naphthalene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Naphthalen-2-ylthio)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between sulfur-containing organic molecules and biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine

In medicine, derivatives of 4-(Naphthalen-2-ylthio)butanoic acid may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylthio)butanoic acid involves its interaction with molecular targets through its sulfur and carboxylic acid groups. The sulfur atom can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Positional Isomers: Naphthalene Substitution Variations

  • 4-(Naphthalen-1-ylthio)butanoic Acid (CAS 10442-75-8): Similarity: 0.93 . Key Difference: The naphthalene group is attached at the 1-position instead of the 2-position. Impact: Altered steric and electronic properties due to the proximity of the sulfur atom to the naphthalene’s fused ring system. This may reduce solubility in polar solvents compared to the 2-isomer .
  • 4-(1-Naphthyl)butanoic Acid (CAS 781-74-8): Molecular Formula: C₁₄H₁₄O₂. Molecular Weight: 214.26 g/mol. Key Difference: Lacks the sulfur atom, replacing the thioether with a direct carbon-carbon bond.

Functional Group Variations

  • 4-(Naphthalene-2-sulfonamido)butanoic Acid (CAS 179051-17-3): Molecular Formula: C₁₄H₁₅NO₄S. Molecular Weight: 293.33 g/mol. Key Difference: Sulfonamide (-SO₂NH-) replaces the thioether (-S-). Impact: Enhanced hydrogen-bonding capacity and acidity (pKa ~1-2 for sulfonamides vs. ~4-5 for carboxylic acids). Applications include protease inhibition studies .
  • (R)-3-(Phenylthio)butanoic Acid (CAS 115395-14-7): Similarity: 0.88 . Key Difference: Shorter carbon chain (3-position substitution) and phenyl instead of naphthyl group. Impact: Reduced steric bulk may improve membrane permeability in drug design .

Chlorambucil (4-[p-[bis(2-chloroethyl)amino]phenyl]-butanoic Acid)

  • Application : Cytotoxic drug for lymphoma and leukemia.
  • Key Difference: Nitrogen mustard groups (bis(2-chloroethyl)amino) enable DNA alkylation, unlike the inert naphthylthio group in 4-(Naphthalen-2-ylthio)butanoic acid.
  • Reactivity : Forms glutathione conjugates (e.g., CHBSG) for detoxification, a pathway less relevant to sulfur-based analogs .

Methionine Derivatives (e.g., L-2-Amino-4-(methylthio)butanoic Acid)

  • Molecular Formula: C₅H₁₁NO₂S.
  • Key Difference: Amino group at the 2-position enables incorporation into proteins.
  • Biological Role: Essential amino acid with antioxidant properties (via S-methyl group). Contrasts with 4-(Naphthalen-2-ylthio)butanoic acid’s lack of metabolic integration .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Note
4-(Naphthalen-2-ylthio)butanoic acid C₁₄H₁₄O₂S 262.32 2-naphthylthio Organic synthesis
4-(Naphthalen-1-ylthio)butanoic acid C₁₄H₁₄O₂S 262.32 1-naphthylthio Structural isomer
Chlorambucil C₁₄H₁₉Cl₂NO₂ 304.22 Bis(2-chloroethyl)amino Anticancer drug
4-(Dimethylamino)butanoic acid HCl C₆H₁₃NO₂·HCl 167.63 Dimethylamino Solubility enhancer

Biological Activity

4-(Naphthalen-2-ylthio)butanoic acid is an organic compound notable for its diverse biological activities, particularly in pharmacological contexts. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-(Naphthalen-2-ylthio)butanoic acid is characterized by the following:

  • Molecular Formula : C13H14OS
  • Molecular Weight : 246.32 g/mol
  • Structure : The compound features a naphthalene ring connected to a butanoic acid moiety via a sulfur atom, which significantly influences its chemical behavior and biological activity.

Research indicates that the biological activity of 4-(Naphthalen-2-ylthio)butanoic acid is mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may be beneficial in drug development for conditions such as cancer and metabolic disorders.
  • Receptor Interaction : It interacts with specific receptors, influencing cellular signaling pathways that are critical in disease progression.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Applications

The compound's unique structure allows for various pharmacological applications:

  • Cancer Treatment : Its ability to inhibit certain enzymes linked to tumor growth positions it as a candidate for cancer therapeutics.
  • Metabolic Disorders : Research indicates potential benefits in managing metabolic syndromes due to its interactions with metabolic pathways.

Research Findings and Case Studies

Recent studies have delved into the biological relevance of 4-(Naphthalen-2-ylthio)butanoic acid:

  • In Vitro Studies : Laboratory experiments demonstrate its efficacy in inhibiting cancer cell proliferation. For instance, one study reported a significant reduction in cell viability in specific cancer lines upon treatment with the compound.
  • Animal Models : Animal studies have shown promising results in reducing tumor size and improving metabolic profiles in models of obesity and diabetes.
  • Molecular Docking Studies : Computational studies have identified potential binding sites on target proteins, enhancing the understanding of its mechanism at the molecular level.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(Naphthalen-2-ylthio)butanoic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-(Phenylthio)butanoic acidC13H14OSLacks naphthalene ring; simpler structure
Methyl 4-(phenylsulfanyl)butanoateC11H14OSMethyl ester derivative; different reactivity
3-(Naphthalen-2-ylthio)propanoic acidC13H14OSDifferent position of naphthalene substitution

The presence of the naphthalene ring in 4-(Naphthalen-2-ylthio)butanoic acid contributes distinct electronic and steric properties that enhance its biological activity compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.